Cas no 1597876-36-2 (1-(cyclopropylmethyl)-1H-pyrazol-4-ol)
1-(cyclopropylmethyl)-1H-pyrazol-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(cyclopropylmethyl)-1H-pyrazol-4-ol
- MFCD28012229
- DB-420871
- 1597876-36-2
- AKOS026733575
- EN300-172105
- AT11995
- 1-(cyclopropylmethyl)pyrazol-4-ol
- A1-08077
- SCHEMBL20302808
- Z1723823316
- F8885-7119
-
- Inchi: 1S/C7H10N2O/c10-7-3-8-9(5-7)4-6-1-2-6/h3,5-6,10H,1-2,4H2
- InChI Key: FPZVLZXWWNYGDS-UHFFFAOYSA-N
- SMILES: N1(CC2CC2)C=C(O)C=N1
Computed Properties
- Exact Mass: 138.079312947g/mol
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 38Ų
1-(cyclopropylmethyl)-1H-pyrazol-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C136046-100mg |
1-(cyclopropylmethyl)-1h-pyrazol-4-ol |
1597876-36-2 | 100mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C136046-500mg |
1-(cyclopropylmethyl)-1h-pyrazol-4-ol |
1597876-36-2 | 500mg |
$ 660.00 | 2022-06-06 | ||
| TRC | C136046-1g |
1-(cyclopropylmethyl)-1h-pyrazol-4-ol |
1597876-36-2 | 1g |
$ 1000.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1266770-250mg |
1-(cyclopropylmethyl)-1H-pyrazol-4-ol |
1597876-36-2 | 95% | 250mg |
$695 | 2024-06-06 | |
| Enamine | EN300-172105-0.05g |
1-(cyclopropylmethyl)-1H-pyrazol-4-ol |
1597876-36-2 | 95.0% | 0.05g |
$216.0 | 2025-02-20 | |
| Enamine | EN300-172105-0.1g |
1-(cyclopropylmethyl)-1H-pyrazol-4-ol |
1597876-36-2 | 95.0% | 0.1g |
$322.0 | 2025-02-20 | |
| Enamine | EN300-172105-0.25g |
1-(cyclopropylmethyl)-1H-pyrazol-4-ol |
1597876-36-2 | 95.0% | 0.25g |
$459.0 | 2025-02-20 | |
| Enamine | EN300-172105-0.5g |
1-(cyclopropylmethyl)-1H-pyrazol-4-ol |
1597876-36-2 | 95.0% | 0.5g |
$723.0 | 2025-02-20 | |
| Enamine | EN300-172105-1.0g |
1-(cyclopropylmethyl)-1H-pyrazol-4-ol |
1597876-36-2 | 95.0% | 1.0g |
$928.0 | 2025-02-20 | |
| Enamine | EN300-172105-2.5g |
1-(cyclopropylmethyl)-1H-pyrazol-4-ol |
1597876-36-2 | 95.0% | 2.5g |
$1819.0 | 2025-02-20 |
1-(cyclopropylmethyl)-1H-pyrazol-4-ol Suppliers
1-(cyclopropylmethyl)-1H-pyrazol-4-ol Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-(cyclopropylmethyl)-1H-pyrazol-4-ol
Introduction to 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (CAS No. 1597876-36-2)
1-(cyclopropylmethyl)-1H-pyrazol-4-ol, with the CAS number 1597876-36-2, is a compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and biology. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and pharmacological properties. In this article, we will delve into the structure, synthesis, and potential applications of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol, highlighting the latest research findings and their implications.
Structure and Properties
The molecular structure of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol is characterized by a pyrazole ring with a hydroxyl group at the 4-position and a cyclopropylmethyl substituent at the 1-position. The cyclopropylmethyl group imparts unique steric and electronic properties to the molecule, which can influence its reactivity and biological activity. The hydroxyl group at the 4-position can participate in hydrogen bonding, making this compound a versatile building block for further chemical modifications.
The physical properties of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol include its solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various chemical reactions and biological assays. Additionally, the compound exhibits moderate stability under standard laboratory conditions, although it is advisable to store it in a cool, dry place to prevent degradation.
Synthesis
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol has been reported using several methods, each with its own advantages and limitations. One common approach involves the reaction of 4-hydroxy-1H-pyrazole with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic substitution at the bromine atom, leading to the formation of the desired product.
An alternative synthetic route involves the condensation of 3-aminoacrylonitrile with cyclopropylacetaldehyde followed by hydrolysis to form the hydroxyl group. This method is particularly useful for large-scale synthesis due to its high yield and mild reaction conditions. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted reactions or catalysts derived from renewable resources.
Biological Activity and Applications
1-(cyclopropylmethyl)-1H-pyrazol-4-ol has shown promising biological activity in various assays, making it a valuable compound for pharmaceutical research. One area of interest is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 1-(cyclopropylmethyl)-1H-pyrazol-4-ol could be a lead compound for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-(cyclopropylmethyl)-1H-pyrazol-4-ol has also been investigated for its potential as an antiviral agent. Research has shown that this compound can inhibit the replication of certain viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action is thought to involve interference with viral entry or replication processes within host cells.
The neuroprotective effects of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol have also been explored. Preclinical studies have indicated that this compound can protect neurons from oxidative stress-induced damage and reduce neuroinflammation. These findings are particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Directions
To date, there have been limited clinical trials involving 1-(cyclopropylmethyl)-1H-pyrazol-4-ol. However, preclinical data have been sufficiently promising to warrant further investigation in human subjects. Several pharmaceutical companies are currently conducting Phase I clinical trials to evaluate the safety and efficacy of this compound in treating inflammatory diseases and viral infections.
The future directions for research on 1-(cyclopropylmethyl)-1H-pyrazol-4-ol include optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects. Additionally, efforts are underway to develop prodrugs or analogs that can improve the therapeutic index of this compound. The multidisciplinary approach involving chemists, biologists, and clinicians will be crucial in translating these promising findings into effective treatments for various diseases.
Conclusion
1-(cyclopropylmethyl)-1H-pyrazol-4-ol (CAS No. 1597876-36-2) is a versatile compound with a wide range of potential applications in chemistry and biology. Its unique structure confers valuable properties that make it suitable for use in drug discovery and development. The latest research findings highlight its anti-inflammatory, antiviral, and neuroprotective activities, positioning it as a promising lead compound for further investigation. As clinical trials progress and more data become available, it is likely that this compound will play an increasingly important role in advancing our understanding of disease mechanisms and developing new therapeutic strategies.
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